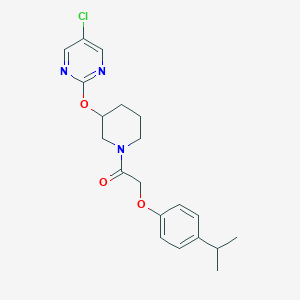
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BAY-299 and is synthesized using a specific method, which will be discussed in detail in The mechanism of action, biochemical and physiological effects, and advantages and limitations of using this compound in laboratory experiments will also be explored.
作用機序
The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone involves its ability to inhibit specific enzymes or proteins. It has been shown to inhibit the activity of various kinases, which are involved in the development of cancer and other diseases. It has also been shown to inhibit the activity of a specific enzyme that is involved in the development of cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have a significant impact on the activity of various enzymes and proteins, which can lead to changes in cellular processes and physiological functions. It has also been shown to have potential toxicity in certain cell types, which should be taken into consideration when using this compound in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone in laboratory experiments is its potential as a kinase inhibitor, which could be useful in the development of cancer treatments. It also has potential as a treatment for cardiovascular diseases. However, the potential toxicity of this compound in certain cell types should be taken into consideration when using it in laboratory experiments.
将来の方向性
There are several future directions for the study of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone. One potential direction is the further study of its potential as a kinase inhibitor, which could lead to the development of new cancer treatments. Another potential direction is the further study of its potential as a treatment for cardiovascular diseases. Additionally, further research could be conducted to determine the potential toxicity of this compound in different cell types, which could help to guide its use in laboratory experiments.
合成法
The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a complex process that involves several steps. The first step involves the reaction between 5-chloropyrimidine-2-ol and 1-bromo-3-chloropropane in the presence of potassium carbonate to form 5-chloropyrimidine-2-yl 3-chloropropyl ether. In the second step, this ether is reacted with piperidine in the presence of potassium carbonate to form 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one. Finally, this compound is reacted with 4-isopropylphenol in the presence of sodium hydride to form this compound.
科学的研究の応用
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone has potential applications in various fields of scientific research. It has been studied for its potential use as a kinase inhibitor, which could be useful in the treatment of cancer. It has also been studied for its potential use as a treatment for cardiovascular diseases, as it has been shown to inhibit the activity of a specific enzyme that is involved in the development of these diseases.
特性
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-14(2)15-5-7-17(8-6-15)26-13-19(25)24-9-3-4-18(12-24)27-20-22-10-16(21)11-23-20/h5-8,10-11,14,18H,3-4,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIJVGMBTYFNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

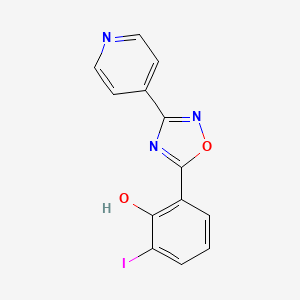
![N-(4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2782600.png)

![1-(2,5-Dichlorophenyl)-2-oxo-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2782604.png)
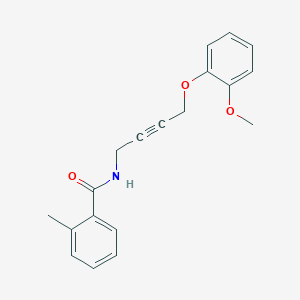
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2782608.png)
![Ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2782609.png)
![1-(2,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2782612.png)
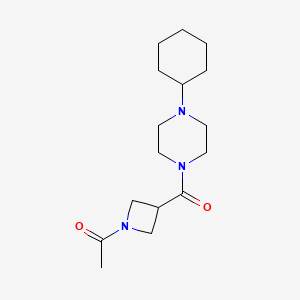

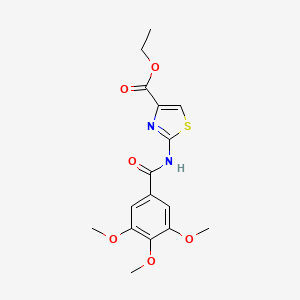
![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2782617.png)

![7-(tert-butyl)-3-cinnamyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2782620.png)